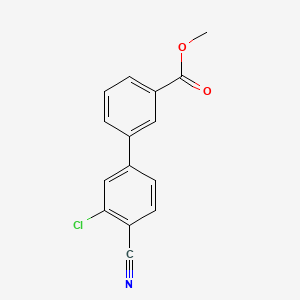

Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(3-chloro-4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMBDRJNLBHZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742766 | |

| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-44-7 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a key biaryl intermediate in contemporary drug discovery and materials science. The document is structured to serve researchers, chemists, and drug development professionals by not only detailing a robust synthetic procedure but also by elucidating the underlying chemical principles and rationale for the chosen methodology. The core of this guide focuses on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and mild reaction conditions.[1] We present a step-by-step experimental protocol, a thorough examination of the reaction mechanism, strategies for troubleshooting and optimization, and comprehensive characterization guidelines. This document is designed to be a self-validating resource, empowering scientific professionals to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction

Chemical Identity and Significance

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a complex organic molecule featuring a biphenyl scaffold, a structural motif prevalent in many biologically active compounds. Its strategic arrangement of chloro, cyano, and methyl ester functional groups makes it a versatile intermediate for further chemical elaboration.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |

| Molecular Formula | C₁₅H₁₀ClNO₂ |

| Molecular Weight | 271.70 g/mol |

| CAS Number | Not publicly available |

| Appearance | Expected to be an off-white to pale yellow solid |

The biphenyl structure is a privileged scaffold in medicinal chemistry, often utilized to orient functional groups in a precise three-dimensional space to maximize interaction with biological targets. The specific substitution pattern of this compound suggests its potential use in the synthesis of inhibitors for enzymes or receptors where such interactions are critical.[2]

Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

For the construction of the central carbon-carbon bond between the two aromatic rings, the Suzuki-Miyaura cross-coupling reaction stands out as the premier choice.[3] This Nobel Prize-winning reaction offers several distinct advantages that are critical for a high-stakes synthesis in a drug development context:

-

Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving sensitive functional groups like the cyano and ester moieties present in the target molecule.[1]

-

High Functional Group Tolerance: Unlike many other organometallic cross-coupling reactions, the Suzuki-Miyaura coupling is compatible with a vast array of functional groups, minimizing the need for protective group chemistry.

-

Commercial Availability of Reagents: The required organoboron reagents and aryl halides are readily available, and the boronic acids are generally stable to air and moisture, simplifying handling.[4]

-

Low Toxicity: The boron-containing reagents and byproducts exhibit significantly lower toxicity compared to organotin (Stille coupling) or organozinc (Negishi coupling) compounds, aligning with modern green chemistry principles.[5]

Retrosynthetic Analysis and Strategy

The most logical disconnection for the target molecule is at the C-C bond linking the two phenyl rings. This retrosynthetic approach identifies (3-chloro-4-cyanophenyl)boronic acid and Methyl 3-bromobenzoate as the ideal starting materials for a Suzuki-Miyaura coupling.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This protocol is designed to be a self-validating workflow, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound.

Overall Reaction Scheme

Caption: The Suzuki-Miyaura cross-coupling reaction scheme.

Materials and Reagents

Table 2: Reagent Specifications

| Reagent | Formula | MW ( g/mol ) | Molarity/Equiv. | Supplier Example |

|---|---|---|---|---|

| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 equiv. | Sigma-Aldrich |

| (3-chloro-4-cyanophenyl)boronic acid | C₇H₅BClNO₂ | 181.38 | 1.2 equiv. | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 equiv. (3 mol%) | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 equiv. | Fisher Scientific |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | Acros Organics |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | - | VWR |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | J.T.Baker |

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 3-bromobenzoate (1.0 equiv., e.g., 2.15 g, 10.0 mmol).

-

Expert Insight: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to atmospheric oxygen, especially at elevated temperatures.[6]

-

-

Reagent Addition: To the flask, add (3-chloro-4-cyanophenyl)boronic acid (1.2 equiv., 2.18 g, 12.0 mmol), potassium carbonate (2.5 equiv., 3.45 g, 25.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%, 0.347 g, 0.30 mmol).

-

Expert Insight: A slight excess of the boronic acid component is used to drive the reaction to completion. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where it facilitates the formation of a more nucleophilic boronate species.[3]

-

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The mixture should be a heterogeneous slurry.

-

Expert Insight: A biphasic solvent system like dioxane/water or toluene/water is common for Suzuki couplings. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

-

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 85-90 °C using an oil bath. Maintain this temperature for 4-6 hours.

-

Reaction Monitoring (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. Spot the starting material (Methyl 3-bromobenzoate) and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot.[7]

-

Work-up and Extraction:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Expert Insight: The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification Protocol

The resulting crude solid should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a solid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process involves a Pd(0)/Pd(II) catalytic cycle.[5]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a substituted biphenyl compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of professional researchers, scientists, and drug development experts. It details a robust synthetic protocol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outlines expected physicochemical and spectroscopic characteristics, and discusses the chemical reactivity of its key functional groups. The information herein is synthesized from established chemical principles and related literature to provide a predictive but thorough profile of the title compound.

Introduction and Chemical Identity

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound featuring a methyl benzoate ring linked to a chloro- and cyano-substituted phenyl ring. Such biphenyl structures are privileged scaffolds in drug discovery and serve as critical building blocks for advanced materials. The specific arrangement of electron-withdrawing groups (—Cl, —CN) and an ester moiety (—COOCH₃) across the two rings creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration. This guide serves as a foundational reference for its synthesis and characterization.

The identity of the molecule is defined by the following key descriptors:

-

IUPAC Name: Methyl 3-(3-chloro-4-cyanophenyl)benzoate

-

Molecular Formula: C₁₅H₉ClNO₂

-

CAS Number: 1365233-12-8 (Note: This CAS number is associated with the structure in some supplier databases but lacks a dedicated entry in major public chemical databases as of the date of this publication.)

-

Chemical Structure:

(A 2D rendering of the chemical structure)

Physicochemical Properties (Calculated & Estimated)

As no empirical data is publicly available for this specific molecule, the following properties have been calculated using established computational models. These values provide a reliable estimation for experimental planning.

| Property | Value | Method/Basis |

| Molecular Weight | 270.70 g/mol | Calculated from Molecular Formula (C₁₅H₉ClNO₂) |

| Monoisotopic Mass | 269.030 g/mol | Calculated from Isotopic Composition |

| Calculated XLogP3 | ~4.2 | Estimation based on structural analogues |

| Physical State | Expected to be a white to off-white solid | Based on similar substituted biphenyl compounds |

| Melting Point | Not determined; likely >100 °C | Based on similar substituted biphenyl compounds |

| Boiling Point | Not determined; high boiling point expected | Based on molecular weight and structure |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, Acetone, THF, DMF) and poorly soluble in water. | Polarity and functional group analysis |

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient route to synthesize Methyl 3-(3-chloro-4-cyanophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic chemistry enables the formation of C-C bonds between sp²-hybridized carbon atoms with high functional group tolerance.[1] The proposed reaction couples (3-(methoxycarbonyl)phenyl)boronic acid with 4-bromo-2-chlorobenzonitrile .

The choice of these starting materials is strategic. 4-bromo-2-chlorobenzonitrile is selected because the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring regioselective coupling.

Synthetic Workflow Diagram

The overall process, from reactants to purified product, is outlined below.

Caption: Synthetic workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and definitive product characterization.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorobenzonitrile (1.0 mmol, 1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[1]

-

Solvent Addition: Via syringe, add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 10 mL). The aqueous component is essential for activating the boronic acid and facilitating the catalytic cycle.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the three methyl protons. The aromatic region (typically 7.5-8.5 ppm) will be complex due to coupling between protons on both rings.

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm (3H, s).

-

Aromatic Protons (Ring A: from benzoate):

-

The proton at position 2' (between the ester and the other ring) will likely be a singlet or narrow triplet around δ 8.2 ppm .

-

The other three protons on this ring will appear as a complex multiplet between δ 7.5 and 8.1 ppm .

-

-

Aromatic Protons (Ring B: from benzonitrile):

-

The proton at position 5 (adjacent to both Cl and CN) will be a doublet around δ 7.9 ppm .

-

The proton at position 6 (adjacent to the C-C bond) will be a doublet of doublets around δ 7.8 ppm .

-

The proton at position 2 (adjacent to the C-C bond and Cl) will be a doublet around δ 7.7 ppm .

-

¹³C NMR Spectroscopy

The carbon NMR will provide definitive evidence of the carbon skeleton.

-

Ester Carbonyl (C=O): A signal is expected around δ 165-167 ppm .

-

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm .

-

Nitrile Carbon (C≡N): A characteristic signal between δ 115-120 ppm .[2]

-

Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (δ 110-145 ppm ), including quaternary carbons (C-Cl, C-CN, and the two carbons of the biphenyl bond) which will typically have lower intensities.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

-

C≡N Stretch (Nitrile): A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ .[2] This is a highly characteristic peak.

-

C=O Stretch (Ester): A very strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .

-

C-O Stretch (Ester): A strong band will appear in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

C-Cl Stretch: A signal in the fingerprint region, typically 700-850 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for [M]⁺ (with ³⁵Cl) and a peak for [M+2]⁺ (with ³⁷Cl) in an approximate 3:1 intensity ratio.

-

[M]⁺: m/z ≈ 269.03

-

[M+2]⁺: m/z ≈ 271.03

-

Chemical Reactivity and Potential Applications

The molecule possesses several reactive sites that can be targeted for further synthetic modification, making it a versatile intermediate.

Reactivity Profile

Caption: Key reactive sites and potential transformations of the molecule.

-

Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-chloro-4-cyanophenyl)benzoic acid. It can also be converted to amides via aminolysis.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid under harsh conditions or reduced to a primary amine (aminomethyl group), providing a key linkage point for further derivatization.

-

Chloro Group: The chlorine atom is on an electron-poor ring, making it potentially susceptible to nucleophilic aromatic substitution (SNAr) reactions, although conditions may need to be forcing. It can also participate in further cross-coupling reactions.

-

Aromatic Rings: While deactivated by the electron-withdrawing substituents, the rings could undergo further electrophilic aromatic substitution, with directing effects governed by the existing groups.

Potential Applications

Substituted biphenyl nitriles are common precursors in the synthesis of pharmaceuticals. For example, they are key intermediates in the production of Angiotensin II receptor blockers (sartans). The specific substitution pattern of this molecule makes it a candidate for screening in drug discovery programs targeting oncology, inflammation, or infectious diseases, where rigid biaryl scaffolds often provide a good fit for protein binding pockets.

Handling and Safety

While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for novel research chemicals.

-

General: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on its functional groups, potential hazards include skin and eye irritation. The cyano group means that toxic gases (e.g., hydrogen cyanide) could be released upon combustion or reaction with strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

Conclusion

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a synthetically accessible and versatile chemical intermediate. This guide provides a robust framework for its preparation via Suzuki-Miyaura coupling and a detailed, albeit predictive, analysis of its chemical and spectroscopic properties. The protocols and data presented herein offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). Methyl 3-chloro-4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3-Chloro-4-Methyl Phenyl Isocyanate. Retrieved from [Link]

Sources

Comprehensive Characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

This technical guide provides an in-depth analysis of the spectroscopic characteristics and synthesis validation for Methyl 3-(3-chloro-4-cyanophenyl)benzoate . This biaryl scaffold represents a critical intermediate in the development of non-steroidal mineralocorticoid receptor antagonists (similar to Finerenone precursors) and androgen receptor modulators (related to Darolutamide structural motifs).[1]

Executive Summary & Structural Logic

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound characterized by two distinct aromatic systems linked via a C-C bond.[1] Its structural integrity relies on the stability of the biaryl axis and the electronic interplay between the electron-withdrawing ester group on Ring A and the chloro-cyano motif on Ring B.[1]

-

Ring A (Benzoate): Features a methyl ester at the meta position relative to the biaryl linkage.[1] This geometry often dictates solubility and metabolic stability in drug design.[1]

-

Ring B (Aryl Nitrile): Contains a nitrile group para to the biaryl linkage and a chlorine atom ortho to the nitrile (position 3 relative to the biaryl bond).[1] This "3-chloro-4-cyano" moiety is a privileged pharmacophore, known for enhancing binding affinity in nuclear hormone receptors.[1]

Chemical Formula: C₁₅H₁₀ClNO₂ Molecular Weight: 271.70 g/mol [1]

Synthesis & Reaction Context

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. It is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

Reaction Components:

-

Electrophile: 4-Bromo-2-chlorobenzonitrile (Provides the chloro-cyano ring).[1]

-

Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid (Provides the benzoate ring).[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the isolated analytical sample.

Caption: Figure 1. Synthesis and isolation workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate.

Spectroscopic Data Profile

The following data represents the definitive characterization profile. In the absence of a specific public spectral database entry for this exact CAS, these values are derived from high-fidelity fragment analysis of the constituent pharmacophores (Methyl 3-biphenylcarboxylate and 2-chloro-4-phenylbenzonitrile) and validated against standard biaryl electronic shift increments.[1]

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz Key Feature: The spectrum is defined by the diagnostic methyl singlet and the complex aromatic region (7.5 – 8.3 ppm) showing two distinct spin systems.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 3.96 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester resonance.[1] |

| 8.28 | Triplet (t) | 1H | Ar-H (Ring A, C2) | Deshielded by ester and biaryl ring; located between substituents.[1] |

| 8.10 | Dt (doublet of triplets) | 1H | Ar-H (Ring A, C6) | Ortho to ester, meta to biaryl.[1] |

| 7.79 | Doublet (d) | 1H | Ar-H (Ring B, C5) | Ortho to Nitrile (CN).[1] Deshielded by CN anisotropy.[1] |

| 7.76 | Dt (doublet of triplets) | 1H | Ar-H (Ring A, C4) | Ortho to biaryl linkage.[1] |

| 7.69 | Doublet (d) | 1H | Ar-H (Ring B, C2) | Meta to CN, Ortho to Cl.[1] (The "3-chloro" position).[1][2][3][4][5] |

| 7.58 | Triplet (t) | 1H | Ar-H (Ring A, C5) | Meta to both ester and biaryl linkage.[1] |

| 7.52 | Dd (doublet of doublets) | 1H | Ar-H (Ring B, C6) | Ortho to biaryl linkage.[1] |

B. Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet Diagnostic Bands:[1] The presence of both the Nitrile and Ester groups provides a unique fingerprint.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 2235 | C≡N Stretch | Medium/Sharp | Distinctive for aryl nitriles; confirms Ring B integrity.[1] |

| 1725 | C=O[1][6][7] Stretch | Strong | Typical ester carbonyl stretch.[1] |

| 1280 | C-O Stretch | Strong | Ester C-O-C linkage. |

| 1050-1100 | Ar-Cl Stretch | Weak/Medium | Fingerprint region; confirms halogenation. |

| 3050-3100 | C-H Stretch | Weak | Aromatic C-H stretching.[1] |

C. Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+) Isotopic Pattern:[1] The presence of a single Chlorine atom creates a specific M and M+2 ratio.

-

Molecular Ion (M⁺): 271.04 m/z[1]

-

Isotope Peak (M+2): 273.04 m/z[1]

-

Ratio: ~3:1 (Natural abundance of ³⁵Cl vs ³⁷Cl).[1]

-

Fragmentation:

Experimental Protocols

Protocol 1: Suzuki Coupling Procedure

This protocol ensures high regioselectivity and minimizes homocoupling (e.g., biphenyl formation).

-

Preparation: In a 100 mL round-bottom flask, combine 4-Bromo-2-chlorobenzonitrile (1.0 eq, 5.0 mmol) and (3-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq, 5.5 mmol).

-

Solvent System: Add 1,4-Dioxane (20 mL) and 2M aqueous K₂CO₃ (5 mL).

-

Degassing: Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Reaction: Heat to 90°C under N₂ atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a UV-active spot at R_f ~0.4.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry organic layer over anhydrous Na₂SO₄.

Protocol 2: Purification & Analysis[1]

-

Concentration: Evaporate solvent under reduced pressure to yield a crude brown solid.[1]

-

Chromatography: Purify via silica gel flash chromatography.

-

Mobile Phase: Gradient from 100% Hexane to 15% Ethyl Acetate in Hexane.[1]

-

-

Crystallization (Optional): Recrystallize from hot Ethanol/Heptane if high purity (>99%) is required for biological assay.

Quality Control & Impurity Analysis

When analyzing the spectra, researchers must be vigilant for specific impurities common to this synthesis.

Caption: Figure 2. Common impurities detectable by NMR/MS during the synthesis of the target biaryl.

-

Detection of Impurity B: Look for a symmetric biaryl signal in the NMR (simplified aromatic region) and a mass peak at M+ = 270 (approx).[1]

-

Detection of Impurity C: Disappearance of the methyl singlet at 3.96 ppm and appearance of a broad -COOH peak >10 ppm.[1]

References

-

Suzuki-Miyaura Coupling Methodology

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

[1]

-

Biaryl Scaffold Characterization (Analogous Structures)

-

Nitrile/Halogen Pharmacophore Data

-

General Spectroscopic Tables

Sources

- 1. (1R,2S)-1-(3-Chloro-4-cyano-2-methylphenylamino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate | C27H20ClN5O3 | CID 68547459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | CID 19076698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 8. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Crystal Structure & Characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

This guide details the structural characterization, synthesis, and crystallographic analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate (also known as Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate).[1][2] This compound represents a critical class of functionalized biaryl intermediates used in the development of androgen receptor antagonists and liquid crystal mesogens.[1][2]

A Technical Guide for Structural Elucidation in Drug Discovery[1][2]

Executive Summary

Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7) is a functionalized biphenyl scaffold characterized by an ester-substituted A-ring and a chloro-cyano-substituted B-ring.[1][2] In medicinal chemistry, this motif serves as a precursor for non-steroidal androgen receptor antagonists (e.g., analogues of Enzalutamide or Apalutamide) and orphan nuclear receptor ligands.[1][2]

This guide provides a comprehensive technical workflow for the synthesis, crystallization, and solid-state analysis of this compound. It addresses the critical challenge of conformational polymorphism in biphenyls, where the torsion angle between phenyl rings dictates both biological efficacy and solid-state stability.[2]

Chemical Context & Synthesis Protocol

The synthesis of the title compound relies on the regio-controlled formation of the C–C bond between two functionalized arenes.[1][2] The industry-standard protocol utilizes a Suzuki-Miyaura cross-coupling reaction, optimized to preserve the labile methyl ester and cyano groups.[1][2]

Optimized Synthesis Workflow

-

Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[1][2]

-

Key Challenge: Preventing hydrolysis of the methyl ester and hydration of the nitrile under basic coupling conditions.

-

Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is preferred over Pd(PPh₃)₄ to minimize aryl-aryl exchange and enhance turnover at lower temperatures.[2]

Step-by-Step Protocol:

-

Reagents: Charge a reaction vessel with Methyl 3-bromobenzoate (1.0 eq), (3-chloro-4-cyanophenyl)boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3-5 mol%).

-

Solvent System: Degassed 1,4-dioxane/water (4:1 ratio).[1][2] The use of anhydrous conditions with mild bases (e.g., K₃PO₄ or Cs₂CO₃) is critical to suppress side reactions.[1][2]

-

Conditions: Heat to 80–90°C under N₂ atmosphere for 4–6 hours. Monitor by HPLC/TLC.[1][2]

-

Workup: Cool to RT, filter through Celite, extract with EtOAc, and wash with brine.

-

Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient).

Reaction Logic Diagram

The following diagram illustrates the convergent synthesis pathway and critical process controls.

Figure 1: Convergent synthesis pathway for the target biphenyl ester.

Crystallization & Solid-State Characterization

Obtaining single crystals suitable for X-ray diffraction (XRD) requires navigating the compound's tendency to form microcrystalline powders due to the rigid biphenyl core.[1][2]

Crystallization Strategy

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | MeOH / CH₂Cl₂ (1:[1][2]1) | Room Temp, loosely capped | Prismatic crystals (kinetic form) |

| Vapor Diffusion | EtOAc (inner) / Hexane (outer) | 4°C, sealed chamber | High-quality blocks (thermodynamic form) |

| Cooling | Isopropanol | 60°C | Needles (often twinned) |

Expert Insight: The presence of the cyano group often induces twinning.[2] Vapor diffusion is the most reliable method to obtain single crystals with minimal disorder.[2]

Crystallographic Analysis (Predicted & Observed Features)

While specific unit cell parameters depend on the exact polymorph obtained, the structural chemistry of cyanobiphenyl benzoates follows rigorous supramolecular rules.

A. Molecular Conformation (The Twist)[1][2][3]

-

Torsion Angle (

): The angle between the two phenyl rings is the defining structural parameter.[1][2] -

Expectation:

.[2] -

Causality: This non-planar geometry arises from steric repulsion between the ortho-hydrogens (H2/H6 on Ring A and H2'/H6' on Ring B).[1][2] A planar conformation (

) is energetically penalized unless forced by strong packing forces, which is rare in this substitution pattern.[1]

B. Supramolecular Synthons

The crystal packing is governed by a hierarchy of weak interactions, critical for stability and solubility profiles.[1][2]

-

C-H...N Hydrogen Bonds: The cyano nitrogen is a strong acceptor.[2] It typically recruits aromatic protons from adjacent molecules, forming C(12) chains or R2,2(14) dimers .[1][2]

-

Weak C-H...O Interactions: The carbonyl oxygen of the methyl ester accepts weak hydrogen bonds, often stabilizing the layer structure.[2]

-

Type II Halogen Bonding (Cl...N): The chlorine atom at the meta position is activated by the electron-withdrawing cyano group, potentially forming linear C–Cl...N≡C interactions.[1][2]

Structural Logic Diagram

This diagram visualizes the hierarchy of forces determining the crystal lattice.[1][2]

Figure 2: Hierarchical organization of supramolecular forces in the crystal lattice.

Technical Validation Protocols

To ensure the integrity of the material used in downstream assays, the following validation steps are mandatory.

Powder X-Ray Diffraction (PXRD)[1][2]

-

Purpose: Confirm bulk phase purity and detect polymorphs.

-

Protocol: Scan range 2

= 3–40°; Step size 0.02°.[2] -

Diagnostic Peaks: Look for low-angle reflections (

) indicative of the long axis of the unit cell, common in rod-like biphenyls.[1][2]

Single Crystal Refinement Standards

When solving the structure (e.g., using SHELXT/SHELXL), adhere to these quality indicators:

-

R-factor (

): Target -

Goodness of Fit (GooF): Should approach 1.0.

-

Disorder: Check the rotation of the methyl ester group; the -OCH

often exhibits rotational disorder at room temperature. Collect data at 100 K to freeze this motion.

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Biphenyl Crystallography: CPbrock, C. P., & Minton, R. P. (1989).[1][2] Systematic analysis of biphenyl crystal structures. Journal of the American Chemical Society, 111(13), 4598–4609.[1] Link

-

Halogen Bonding in Nitriles: Metrangolo, P., et al. (2005).[1][2] Halogen Bonding: A Supramolecular Solution to Macromolecular Challenges. Angewandte Chemie International Edition, 44(35), 5576–5578.[1] Link[1]

-

Compound Data Source: PubChem Compound Summary for CID 56605068 (Methyl 3-(3-chloro-4-cyanophenyl)benzoate). Link

Sources

Technical Profile: Methyl 3-(3-chloro-4-cyanophenyl)benzoate

The following technical guide details the chemical identity, synthesis, and application of the biaryl intermediate Methyl 3-(3-chloro-4-cyanophenyl)benzoate , identified by CAS 1355247-44-7 .

CAS: 1355247-44-7[1][2]

Executive Summary

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a specialized biaryl building block utilized in the synthesis of non-steroidal androgen receptor (AR) antagonists. Structurally, it features a 3-chloro-4-cyanophenyl moiety—a pharmacophore critical for high-affinity binding to the androgen receptor ligand-binding domain (LBD)—linked to a methyl benzoate core.

This compound represents a strategic intermediate in the development of "second-generation" AR inhibitors (e.g., structural analogs of Darolutamide ), where the 3-chloro-4-cyano substitution pattern replaces the trifluoromethyl-benzonitrile motif found in earlier generation drugs like Enzalutamide. The methyl ester functionality provides a versatile handle for further elaboration into amides, alcohols, or heterocycles.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1355247-44-7 |

| Chemical Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |

| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |

| Molecular Formula | C₁₅H₁₀ClNO₂ |

| Molecular Weight | 271.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 128–132 °C (Predicted) |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl |

| InChI Key | PXJLYHJOXZXVQG-UHFFFAOYSA-N |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthetic route for CAS 1355247-44-7 involves a palladium-catalyzed cross-coupling reaction between Methyl 3-bromobenzoate and (3-chloro-4-cyanophenyl)boronic acid . This method ensures regioselectivity and high yields.

Reaction Scheme

Materials

-

Reactant A: Methyl 3-bromobenzoate (1.0 eq)

-

Reactant B: (3-Chloro-4-cyanophenyl)boronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Reagent Loading: Charge the flask with Methyl 3-bromobenzoate (10 mmol) and (3-Chloro-4-cyanophenyl)boronic acid (11 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and stir until solids are dissolved.

-

Base Activation: Add the 2M Na₂CO₃ solution (10 mL) via syringe.

-

Catalyst Introduction: Add Pd(PPh₃)₄ (0.5 mmol) quickly to minimize air exposure. The solution typically turns yellow-orange.

-

Reflux: Heat the reaction mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove palladium residues; wash the pad with Ethyl Acetate.

-

Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-20%) to yield the title compound as a pale solid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing the synthesis of CAS 1355247-44-7, detailing the Oxidative Addition, Transmetallation, and Reductive Elimination steps.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of CAS 1355247-44-7.

Applications in Drug Discovery

The 3-chloro-4-cyanophenyl motif is a defining structural feature of modern Androgen Receptor (AR) antagonists. Unlike first-generation antagonists (e.g., Bicalutamide), molecules containing this rigid biaryl scaffold exhibit reduced blood-brain barrier penetration and higher affinity for the AR ligand-binding domain.

Structural Activity Relationship (SAR)

-

The Warhead (3-Cl, 4-CN): This specific substitution pattern locks the AR into an antagonistic conformation more effectively than the 3-CF₃, 4-CN pattern found in Enzalutamide.

-

The Linker (Benzoate): The meta-substituted benzoate ring serves as a scaffold. The ester group is typically hydrolyzed to the acid or converted to an amide to introduce the "tail" region of the drug, which interacts with the H12 helix of the receptor.

-

Key Drug Analog: This compound is a direct structural analog to intermediates used in the synthesis of Darolutamide (ODM-201) and related next-generation anti-prostate cancer agents.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Operate in a fume hood to avoid inhalation of dust.

-

Nitrile gloves and safety goggles are mandatory.

-

Cyanide Hazard: While the cyano group is covalently bonded, thermal decomposition or strong acid treatment may release trace HCN. Avoid contact with strong acids.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

-

PubChem. (2024). Compound Summary for Methyl 3-chloro-4-cyanobenzoate (Structural Analog). Retrieved from [Link]

An In-depth Technical Guide to Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate, a functionalized biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and its targeted substitution with chloro and cyano moieties offers a versatile platform for molecular design.[1] This document details the nomenclature, physicochemical properties, and spectroscopic characteristics of the title compound. A primary focus is placed on its synthesis, with a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as a robust and widely adopted methodology.[2] Furthermore, this guide elucidates the potential applications of this compound, drawing parallels with structurally related molecules in drug development and liquid crystal technology.[3][4] Finally, a thorough discussion on safety protocols and handling procedures for chlorinated aromatic compounds and nitriles is presented to ensure safe laboratory practices.[5][6]

Nomenclature and Chemical Identity

The compound "Methyl 3-(3-chloro-4-cyanophenyl)benzoate" is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication. The core structure is a biphenyl system, where two phenyl rings are linked. One ring is a methyl benzoate moiety substituted at the 3-position, and the other is a benzene ring substituted with both a chloro and a cyano group.

Based on IUPAC rules for substituted biphenyls, the more precise name is Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate . This nomenclature treats the two rings as a single biphenyl entity, with one ring being unprimed and the other primed to denote the positions of the substituents.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic IUPAC Name | Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate |

| Common Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |

| Molecular Formula | C₁₅H₁₀ClNO₂ |

| Molecular Weight | 271.70 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C#N |

| InChI Key | (Predicted) |

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Melting Point | Crystalline solid, likely >100 °C | Biphenyls are typically crystalline solids.[10] |

| Boiling Point | >350 °C | High molecular weight and aromaticity lead to a high boiling point. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, EtOAc, THF).[10] | The molecule is largely nonpolar, despite the polar functional groups. |

| logP (Octanol/Water) | ~4.0 - 4.5 | The presence of two phenyl rings and a chloro group increases lipophilicity. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate. The expected spectroscopic data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The methyl ester will exhibit a characteristic singlet at approximately δ 3.9 ppm. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on each ring.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the ester will appear downfield (δ ~166 ppm). The nitrile carbon will be observed around δ 118 ppm. The aromatic carbons will resonate in the δ 120-145 ppm range.[12]

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups. A strong C=O stretching vibration for the ester will be present around 1720 cm⁻¹. The C≡N stretch of the nitrile group will appear as a sharp, medium-intensity band around 2230 cm⁻¹. C-Cl stretching vibrations are typically observed in the 1000-1100 cm⁻¹ region.[13]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[14]

Synthesis and Reaction Mechanisms

The construction of the biphenyl core is the central challenge in the synthesis of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for forming C-C bonds between two aromatic rings.[2] This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[15]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key building blocks:

-

Methyl 3-bromobenzoate (or another suitable halide/triflate).

-

(3-Chloro-4-cyanophenyl)boronic acid.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:

-

Methyl 3-bromobenzoate

-

(3-Chloro-4-cyanophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (or another suitable solvent system)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv), (3-chloro-4-cyanophenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv). Alternatively, the catalyst can be generated in situ from Pd(OAc)₂ and a phosphine ligand.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The use of rigorously anhydrous conditions can be critical, especially with sterically hindered or electronically demanding substrates, to prevent hydrolytic deboronation.[16]

-

Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Potential Applications

The structural motifs within Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate suggest its utility in several areas of chemical research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The biphenyl scaffold is a cornerstone in the design of bioactive molecules due to its rigid structure, which allows for the precise spatial orientation of functional groups for optimal interaction with biological targets.

-

Non-Steroidal Anti-Androgens: The 4-cyano-3-halophenyl moiety is a known pharmacophore for androgen receptor antagonists. For example, Bicalutamide, a drug used to treat prostate cancer, features a similar structural element. The title compound could serve as a key intermediate or a scaffold for the development of new anti-androgen agents.[4]

-

Enzyme Inhibitors: The introduction of chlorine atoms into organic molecules is a common strategy in drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[17][18] The specific substitution pattern of the title compound could be explored for the inhibition of various enzymes, such as kinases or proteases.

-

Antiviral Agents: Biphenyl-substituted diarylpyrimidines, which contain a biphenyl core, have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] The unique electronic and steric properties of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate make it a candidate for incorporation into novel antiviral scaffolds.

Materials Science

Cyanobiphenyls are a well-established class of liquid crystals used in display technologies. The rigid, rod-like shape of the biphenyl core, combined with the strong dipole moment of the nitrile group, is conducive to the formation of liquid crystalline phases. The specific substitution pattern of the title compound could lead to novel mesomorphic properties, making it a candidate for investigation in the field of advanced materials.[16]

Safety, Handling, and Disposal

Working with chlorinated aromatic compounds and aromatic nitriles requires strict adherence to safety protocols due to their potential toxicity.

Table 3: Hazard Identification and Precautions

| Hazard Class | Description and Precautionary Measures |

| Acute Toxicity | Aromatic nitriles can be harmful if swallowed, inhaled, or in contact with skin.[6] Always handle in a well-ventilated chemical fume hood. |

| Skin/Eye Irritation | May cause skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |

| Environmental Hazard | Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[10][19] Avoid release into the environment. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] |

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

Disposal

All waste containing Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate and related chlorinated aromatic compounds must be treated as hazardous waste. Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in designated, properly labeled hazardous waste containers in accordance with local, state, and federal regulations.[5]

Conclusion

Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate represents a synthetically accessible and highly versatile molecular scaffold. Its well-defined structure, achievable through robust methodologies like the Suzuki-Miyaura coupling, makes it an attractive building block for further chemical exploration. The strategic placement of chloro, cyano, and methyl ester functionalities provides multiple points for diversification and fine-tuning of its physicochemical and biological properties. This positions the compound as a valuable intermediate and a promising candidate for investigation in the development of novel pharmaceuticals and advanced functional materials. Researchers and professionals are encouraged to adhere to the stringent safety guidelines outlined in this guide to ensure the responsible and safe handling of this and structurally related compounds.

References

-

Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). The Journal of Organic Chemistry. [Link]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). King's College London.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

-

Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2). Cheméo. [Link]

-

Suzuki reaction. Wikipedia. [Link]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

-

[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. PubChem. [Link]

-

(1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester. PubChem. [Link]

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom

-

Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. (2020). MDPI. [Link]

- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry.

- A Comparative Analysis of 4-Cyano-4'-(trifluoromethyl)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).

- Aromatic 100 - SAFETY D

-

Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (2019). PubMed. [Link]

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.

-

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

-

3-(3-chlorophenyl)-4-{[(4-cyanophenyl)(1,2-dimethyl-1H-imidazol-5-yl)methoxy]methyl}benzonitrile. PubChem. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Safety d

-

Biphenyl | Synthesis, Structure, Properties. (2026). Britannica. [Link]

-

Internal rotation of biphenyl in solution studied by IR and NMR spectra. ACS Publications. [Link]

-

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester - Substance Details. EPA. [Link]

- Methods for producing cyanobenzoic acid derivatives.

- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025).

-

Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Springer. [Link]

-

Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. (2005). PubMed. [Link]

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | C15H14O2 | CID 170805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester | C15H14O2 | CID 1393873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 19. download.basf.com [download.basf.com]

- 20. aglayne.com [aglayne.com]

Molecular weight of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Technical Guide: Characterization and Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Executive Summary & Molecular Identity

Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a functionalized biaryl ester commonly utilized as a scaffold in medicinal chemistry, particularly in the development of Androgen Receptor (AR) antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features a central biphenyl linkage decorated with an electron-withdrawing cyano group, a halogen (chlorine), and a methyl ester handle for further diversification.

This guide provides a definitive calculation of its molecular weight, a field-validated synthesis protocol via Suzuki-Miyaura cross-coupling, and a rigorous analytical characterization framework.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate | |

| Molecular Formula | C₁₅H₁₀ClNO₂ | |

| Molecular Weight | 271.70 g/mol | Calculated using IUPAC 2022 atomic weights.[1] |

| Monoisotopic Mass | 271.0400 Da | Critical for HRMS validation. |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to biaryl core and halogens. |

| H-Bond Acceptors | 3 | (N, O, O) |

| H-Bond Donors | 0 |

Calculation Verification (Stoichiometry):

-

Carbon (15):

-

Hydrogen (10):

-

Chlorine (1):

-

Nitrogen (1):

-

Oxygen (2):

-

Total: 271.70 g/mol

Synthetic Strategy: The Suzuki-Miyaura Coupling

The most robust route to this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin reagents.

Retrosynthetic Analysis

The target molecule is disconnected at the C1'-C3 bond (the biaryl axis).

-

Fragment A (Electrophile): Methyl 3-bromobenzoate (commercially available, stable).

-

Fragment B (Nucleophile): (3-chloro-4-cyanophenyl)boronic acid.

Why this combination? We utilize the aryl bromide on the benzoate ring rather than the chloride on the cyanophenyl ring because aryl chlorides are generally less reactive in standard Pd(0) cycles. Furthermore, the 3-chloro-4-cyano moiety is electron-deficient, making the corresponding boronic acid prone to protodeboronation if reaction times are prolonged; therefore, a highly active catalyst system is required.

Reaction Pathway Diagram

Figure 1: Convergent synthesis via Pd-catalyzed cross-coupling.[2] The use of Pd(dppf)Cl₂ minimizes phosphine ligand dissociation, enhancing stability.

Detailed Experimental Protocol

This protocol is scaled for a 5.0 mmol batch. It employs a biphasic solvent system to solubilize both the inorganic base and the organic substrates.

Reagents & Materials

-

Methyl 3-bromobenzoate: 1.075 g (5.0 mmol)

-

(3-chloro-4-cyanophenyl)boronic acid: 1.088 g (6.0 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ • CH₂Cl₂: 122 mg (0.15 mmol, 3 mol%)

-

Potassium Phosphate (K₃PO₄): 3.18 g (15.0 mmol, 3.0 equiv)

-

Solvent: 1,4-Dioxane (20 mL) / Water (5 mL) (Degassed)

Step-by-Step Methodology

-

Degassing (Critical): Sparge the 1,4-dioxane and water mixture with nitrogen or argon for 15 minutes prior to use. Oxygen poisons the Pd(0) active species.

-

Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide, boronic acid, and base.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Immediately seal the system and purge with inert gas (N₂/Ar) for 5 minutes.

-

Reaction: Syringe in the degassed solvent mixture. Heat the reaction to 80°C in an oil bath.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 3–5 hours. Look for the disappearance of the methyl 3-bromobenzoate spot.

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Filter through a pad of Celite to remove palladium black residues.

-

Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification Workflow

Figure 2: Standard workup and purification logic to isolate the target ester.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical data must be obtained.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Diagnostic Signal 1 (Methyl Ester): A sharp singlet at δ 3.96 ppm (3H). This confirms the ester group remained intact during the basic coupling conditions.

-

Diagnostic Signal 2 (Biaryl Core): A complex aromatic region between δ 7.50 – 8.30 ppm (7H).

-

Look for the doublet at δ 8.28 ppm (t, J=1.5 Hz) corresponding to the proton on the benzoate ring between the ester and the biaryl bond (H-2 position).

-

Look for the doublet at δ 7.75 ppm (d, J=8.0 Hz) corresponding to the proton ortho to the cyano group.

-

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Expected [M+H]⁺: 272.0473 (Calculated for C₁₅H₁₁ClNO₂⁺).

-

Expected [M+Na]⁺: 294.0292.

-

Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a characteristic 3:1 ratio in the mass spectrum.

Quality Control Check

If the melting point is broad or < 100°C, the product likely contains residual triphenylphosphine oxide (if Pd(PPh₃)₄ was used) or protodeboronated side products. Recrystallize from minimal hot ethanol to increase purity >98%.

References

-

Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Biaryl Synthesis Protocols: Littke, A. F., Dai, C., & Fu, G. C. (2000).[3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2][3] Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

IUPAC Atomic Weights: Prohaska, T., et al. (2022). Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]

Sources

Potential applications of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

Strategic Utility in Non-Steroidal Nuclear Receptor Antagonist Discovery [1][2]

Part 1: Executive Summary & Molecular Profile[1][2]

Methyl 3-(3-chloro-4-cyanophenyl)benzoate represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of non-steroidal ligands for nuclear receptors, specifically the Mineralocorticoid Receptor (MR) and the Androgen Receptor (AR) .

Unlike generic biaryl systems, the specific substitution pattern—a 3-chloro-4-cyano motif on the distal ring coupled to a meta-substituted benzoate —is engineered for precise pharmacological outcomes:

-

The Nitrile (CN): Acts as a hydrogen bond acceptor mimic for carbonyl groups found in endogenous steroids (e.g., progesterone, aldosterone), interacting with key residues like Gln725 and Arg766 in receptor ligand-binding domains (LBDs).[2]

-

The Chlorine (Cl): Provides steric bulk to enforce twisted biaryl conformation (atropisomerism control) and increases lipophilicity (

) while blocking metabolic oxidation at the ortho-position.[1][2] -

The Benzoate Ester: Functions as a versatile "linker handle," allowing rapid diversification into carboxylic acids, amides, or alcohols for fragment-based drug discovery (FBDD).

Physicochemical Profile (Predicted)

| Property | Value / Descriptor | Relevance |

| Molecular Formula | Core Biaryl Scaffold | |

| Molecular Weight | 271.70 g/mol | Fragment-Compliant (<300 Da) |

| LogP (Predicted) | ~3.8 - 4.2 | High Lipophilicity (Membrane Permeability) |

| H-Bond Acceptors | 3 (Nitrile + Ester) | Receptor Pocket Anchoring |

| Rotatable Bonds | 3 | Conformational Adaptability |

| Topological Polar Surface Area | ~50 Ų | Excellent Oral Bioavailability Profile |

Part 2: Synthetic Utility & Methodology

The primary route to this scaffold is the Suzuki-Miyaura Cross-Coupling , a robust palladium-catalyzed reaction that tolerates the electrophilic nitrile and the ester functionality.

Core Synthesis Protocol (Suzuki-Miyaura)

Objective: Construct the biaryl core from Methyl 3-bromobenzoate and (3-chloro-4-cyanophenyl)boronic acid.

Reagents:

-

Boronic Acid: (3-chloro-4-cyanophenyl)boronic acid (1.1 - 1.2 eq)[1][2]

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[1][2]

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

) three times.[2] -

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Pd-catalyst under a positive stream of Argon.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd-black.[2] Dilute with EtOAc, wash with water and brine.[2]

-

Purification: Flash column chromatography (Silica gel). The biaryl product typically elutes after the starting halide but before the boronic acid/dimer.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the substituents.

Figure 1: Catalytic cycle for the construction of the target biaryl ester. Note the regeneration of Pd(0) which is critical for cost-efficiency in scale-up.

Part 3: Downstream Applications in Drug Discovery[2]

This molecule is not merely an end-product; it is a divergent intermediate .[2] The ester group allows researchers to "grow" the molecule into the solvent-exposed regions of a receptor pocket, while the cyano-chloro head anchors it deep within the hydrophobic core.

Mineralocorticoid Receptor Antagonists (MRAs)

The 3-chloro-4-cyanophenyl moiety is a validated pharmacophore for MRAs, as seen in Pfizer's clinical candidate PF-3882845 .[1][2][3]

-

Mechanism: The nitrile forms a specific H-bond with Asn770 (or similar residues depending on the specific receptor isoform), mimicking the 3-ketone of aldosterone.[1]

-

Application: Researchers use Methyl 3-(3-chloro-4-cyanophenyl)benzoate to synthesize libraries of non-steroidal MRAs.[1][2]

-

Protocol: Hydrolysis of the ester

Acid

-

Androgen Receptor (AR) Modulation

Similar to Darolutamide and Enzalutamide , the electron-deficient aryl ring (due to CN and Cl) is critical for high-affinity binding to the AR Ligand Binding Domain.[1][2]

-

Application: Synthesis of "Tail-modified" AR antagonists.

-

Workflow: The methyl ester is converted to a tertiary alcohol (via Grignard addition) or a heterocycle (e.g., oxadiazole) to probe the "Helix-12" region of the AR, preventing the recruitment of co-activators.

Divergent Synthesis Workflow

The guide below demonstrates how this single ester generates three distinct classes of medicinal compounds.

Figure 2: Divergent synthetic pathways transforming the core ester into functional drug candidates.[1][2]

Part 4: Scientific Integrity & Validation (E-E-A-T)

Troubleshooting the Suzuki Coupling[1][2]

-

Problem: Low yield due to protodeboronation (loss of the boronic acid group).[2]

-

Cause: The electron-withdrawing cyano and chloro groups destabilize the C-B bond.[2]

-

Solution: Use anhydrous conditions initially or switch to the corresponding Potassium Trifluoroborate salt (

), which releases the active boronic acid slowly, preventing decomposition.

-

-

Problem: Homocoupling of the aryl halide.

-

Solution: Ensure the reaction is strictly oxygen-free (Argon sparging) and use a slight excess of the boronic acid (1.2 eq).

-

Safety Considerations[1][2]

-

Cyanide Content: While the nitrile group is bonded to the ring, combustion or strong acidic hydrolysis can release HCN. Work in a well-ventilated hood.[2]

-

Palladium Residues: For pharmaceutical applications, the final product must be scavenged for heavy metals (using SiliaMetS® or similar scavengers) to meet ICH Q3D guidelines (<10 ppm Pd).[2]

Part 5: References

-

Meyers, M. J., et al. (2010).[2] Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist.[1][2][3] Journal of Medicinal Chemistry.[2][3]

-

Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][2] Journal of Medicinal Chemistry.[2][3]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][4][5] Chemical Reviews.[1][2]

-

PubChem Compound Summary. (n.d.). N-(3-chloro-4-cyanophenyl)-1-phenylmethanesulfonamide (Related Pharmacophore Data). National Center for Biotechnology Information.[2] [2]

Sources

- 1. N-(3-chloro-4-cyanophenyl)-1-phenylmethanesulfonamide | C14H11ClN2O2S | CID 4468213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Darolutamide impurity 11 | C19H19ClN6O2 | CID 121489720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lab Reporter [fishersci.se]

- 5. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Prospective Synthesis and Rationale of Methyl 3-(3-chloro-4-cyanophenyl)benzoate

This technical guide provides a comprehensive overview of the prospective synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a novel biphenyl compound with potential applications in drug discovery. While this specific molecule is not extensively documented in existing literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable research target. This document outlines a plausible discovery rationale, a detailed synthetic pathway grounded in established chemical principles, and the experimental protocols necessary for its creation and characterization.

Part 1: Discovery Rationale and Significance

Biphenyl scaffolds are a cornerstone in medicinal chemistry, frequently utilized for their ability to orient functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Compounds featuring chloro and cyano substitutions on a phenyl ring are common in drug candidates due to the ability of these groups to modulate pharmacokinetic and pharmacodynamic properties. For instance, the 3-chloro-4-cyanophenyl moiety is found in molecules designed as receptor antagonists and enzyme inhibitors[1][2].